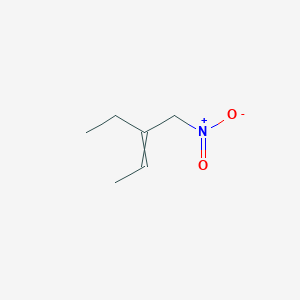
3-(Nitromethyl)pent-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Nitromethyl)pent-2-ene is an organic compound characterized by a nitromethyl group attached to a pentene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nitromethyl)pent-2-ene typically involves the nitration of pent-2-ene. One common method is the reaction of pent-2-ene with nitric acid in the presence of a catalyst, such as sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the nitromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the desired product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(Nitromethyl)pent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroalkenes or nitroalcohols, depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Nitroalkenes, nitroalcohols
Reduction: Amines, hydroxylamines
Substitution: Various nitroalkyl derivatives
科学的研究の応用
3-(Nitromethyl)pent-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high-performance polymers and explosives.
作用機序
The mechanism of action of 3-(Nitromethyl)pent-2-ene involves its interaction with various molecular targets. The nitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions may result in the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 3-(Nitromethyl)but-2-ene
- 3-(Nitromethyl)hex-2-ene
- 3-(Nitromethyl)hept-2-ene
Comparison
Compared to its analogs, 3-(Nitromethyl)pent-2-ene exhibits unique reactivity due to the specific positioning of the nitromethyl group and the double bond
特性
CAS番号 |
104488-75-7 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
3-(nitromethyl)pent-2-ene |
InChI |
InChI=1S/C6H11NO2/c1-3-6(4-2)5-7(8)9/h3H,4-5H2,1-2H3 |
InChIキー |
CHIVWJRQUCXGLC-UHFFFAOYSA-N |
正規SMILES |
CCC(=CC)C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)
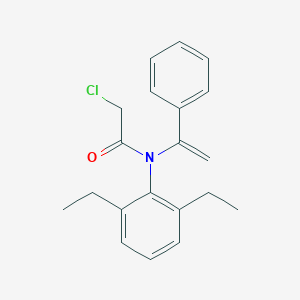
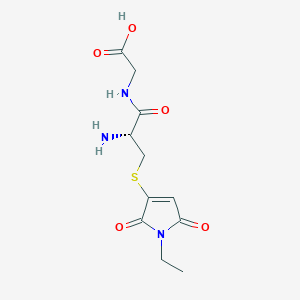
![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)

![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)
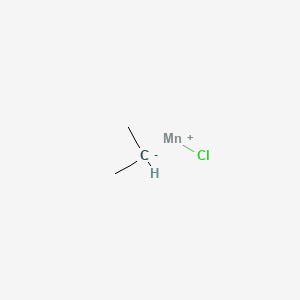
![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)
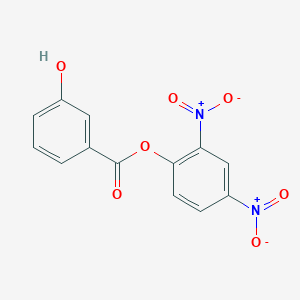
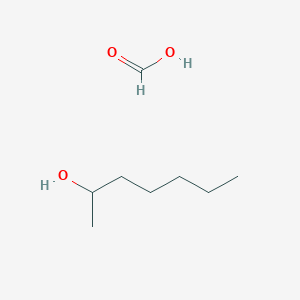

![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)
![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)
